molecular formula C30H52O2 B14225046 Triaconta-18,21,24,27-tetraenoic acid CAS No. 596822-07-0

Triaconta-18,21,24,27-tetraenoic acid

Cat. No.: B14225046
CAS No.: 596822-07-0
M. Wt: 444.7 g/mol
InChI Key: PGNPRGUAPIIGCA-UHFFFAOYSA-N
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Description

Triaconta-18,21,24,27-tetraenoic acid is a very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 30-carbon backbone and four double bonds located at positions 18, 21, 24, and 27. The systematic name indicates a cis configuration for all double bonds unless otherwise specified. Such VLC-PUFAs are rare in biological systems but are hypothesized to play specialized roles in membrane fluidity, signaling, or as precursors for bioactive molecules.

Properties

CAS No.

596822-07-0

Molecular Formula

C30H52O2

Molecular Weight

444.7 g/mol

IUPAC Name

triaconta-18,21,24,27-tetraenoic acid

InChI

InChI=1S/C30H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h3-4,6-7,9-10,12-13H,2,5,8,11,14-29H2,1H3,(H,31,32)

InChI Key

PGNPRGUAPIIGCA-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triaconta-18,21,24,27-tetraenoic acid typically involves the elongation of shorter-chain fatty acids through a series of desaturation and elongation reactions. The process often starts with the synthesis of a precursor fatty acid, which is then subjected to desaturation to introduce double bonds at specific positions. The reaction conditions usually involve the use of specific desaturase enzymes or chemical catalysts under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms that can produce the compound through fermentation processes. These microorganisms are engineered to express the necessary enzymes for the elongation and desaturation of fatty acids .

Chemical Reactions Analysis

Types of Reactions

Triaconta-18,21,24,27-tetraenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, hydroxylated fatty acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters, amides.

Scientific Research Applications

Triaconta-18,21,24,27-tetraenoic acid has various applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of long-chain polyunsaturated fatty acids.

    Biology: Investigated for its role in cell membrane structure and function.

    Medicine: Potential therapeutic applications in treating inflammatory diseases due to its ω−6 fatty acid properties.

    Industry: Used in the production of specialized lubricants and surfactants.

Mechanism of Action

The mechanism of action of triaconta-18,21,24,27-tetraenoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. The double bonds in the molecule allow for greater flexibility and permeability of the membrane. Additionally, it can act as a precursor for the synthesis of bioactive lipid mediators that play roles in inflammation and cell signaling .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares triaconta-18,21,24,27-tetraenoic acid with other tetraenoic acids of varying chain lengths and double bond configurations:

Compound Name Chain Length Double Bond Positions n-Classification Biological Source Key Functions Oxidative Stability (PI/UI)*
This compound C30:4 18,21,24,27 Undefined Hypothesized: Plant/marine Structural membrane roles, signaling (inferred) PI = 16; UI = 16
Hexadeca-4,7,10,13-tetraenoic acid C16:4 4,7,10,13 n-3 Euglena thylakoid lipids Galactolipid component, membrane fluidity PI = 16; UI = 16
Octadeca-6,9,12,15-tetraenoic acid C18:4 6,9,12,15 n-3 Plant oils (e.g., stearidonic acid) Precursor for eicosapentaenoic acid (EPA), anti-inflammatory PI = 16; UI = 16
Eicosa-5,8,11,14-tetraenoic acid C20:4 5,8,11,14 n-6 Animal tissues (arachidonic acid) Eicosanoid precursor, inflammatory signaling PI = 16; UI = 16
Docosa-7,10,13,16-tetraenoic acid C22:4 7,10,13,16 n-6 Testicular mitochondria Converted to arachidonic acid, supports spermatogenesis PI = 16; UI = 16
18-Hydroxyeicosatetraenoic acid C20:4 5,8,11,14 n-6 Mammalian vasculature (18-HETE) Vasoactive metabolite, regulates blood flow PI = 16; UI = 16

*Peroxidation Index (PI) and Unsaturation Index (UI) calculated as per and :

  • PI = (tetraenoic acid % × 4) + other contributions.
  • UI = (tetraenoic acid % × 4) + other contributions.

Key Differences

Chain Length and Membrane Integration: Shorter-chain tetraenoic acids (C16:4, C18:4) integrate into phospholipids and galactolipids, enhancing membrane flexibility in chloroplasts (e.g., Euglena) . Longer chains (C30:4) may stabilize lipid rafts or specialized membranes but are less studied.

Biosynthetic Pathways: C18:4 (stearidonic acid) is synthesized via Δ6-desaturation of α-linolenic acid (C18:3) . C22:4 (adrenic acid) derives from elongation of arachidonic acid (C20:4) in testicular mitochondria . C30:4 likely requires iterative elongation of C24 or C26 precursors, though pathways remain uncharacterized.

Biological Roles: Arachidonic acid (C20:4) is a cornerstone of eicosanoid biosynthesis (e.g., prostaglandins, leukotrienes) . C16:4 and C18:4 in plants exhibit allelopathic effects, inhibiting competing microorganisms . C30:4’s role is speculative but may involve stress adaptation in extremophiles or marine organisms.

Oxidative Stability: All tetraenoic acids share high UI and PI values, making them prone to peroxidation. However, chain length modulates this: longer chains (C30:4) may localize double bonds away from reactive sites, slightly reducing oxidation compared to C16:4 .

Metabolic Regulation: Desaturation of linoleic acid (C18:2) to γ-linolenic acid (C18:3) is inhibited by docosahexaenoic acid (C22:6), highlighting competition between PUFA pathways . Epinephrine and glucagon suppress Δ6-desaturase activity, indirectly affecting C18:4 and C20:4 synthesis .

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